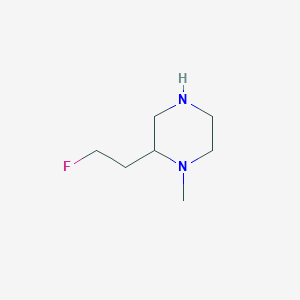![molecular formula C12H19N3 B13217686 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane is a compound that belongs to the class of pyrazole-based ligands. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and coordination chemistry. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.
Méthodes De Préparation
The synthesis of 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions with halogens or other electrophiles, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions, forming complexes that mimic the active sites of metalloenzymes . These complexes can catalyze various biochemical reactions, such as the oxidation of catechol to o-quinone . The pyrazole ring’s nitrogen atoms play a crucial role in binding to metal ions and facilitating these catalytic processes.
Comparaison Avec Des Composés Similaires
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane can be compared with other pyrazole-based ligands and spirocyclic compounds:
3,4-Dimethylpyrazole: This compound shares the pyrazole core but lacks the spirocyclic structure, resulting in different chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine: This compound has a fused ring system and exhibits distinct pharmacological activities compared to the spirocyclic structure of this compound.
Bis(pyrazolyl)methanes: These compounds contain two pyrazole rings and are used in coordination chemistry and as bioactive molecules.
The uniqueness of this compound lies in its spirocyclic structure, which imparts specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
8-(2,4-dimethylpyrazol-3-yl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C12H19N3/c1-9-6-14-15(2)11(9)10-7-13-8-12(10)4-3-5-12/h6,10,13H,3-5,7-8H2,1-2H3 |
Clé InChI |
WJMQMDJOZXNADW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1)C)C2CNCC23CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13217605.png)
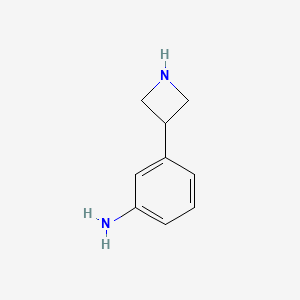
![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)
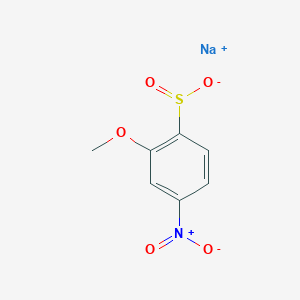
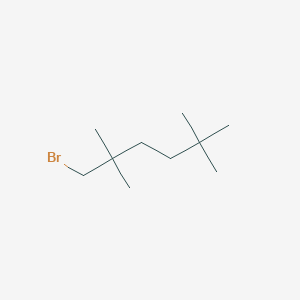
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)
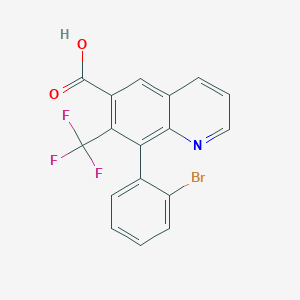
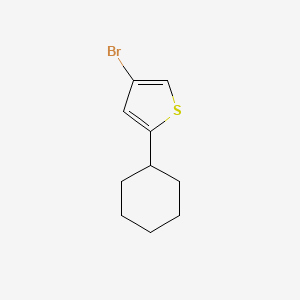
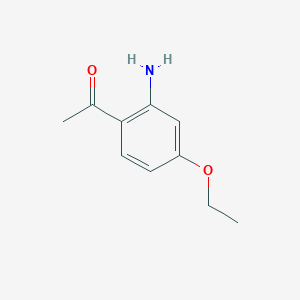
![N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13217647.png)
![Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217652.png)
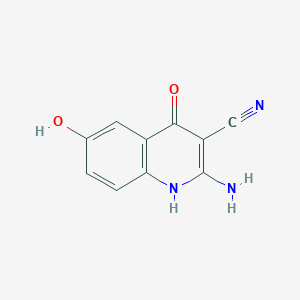
![N-[1-(3-bromophenyl)ethyl]cyclopropanamine](/img/structure/B13217661.png)
